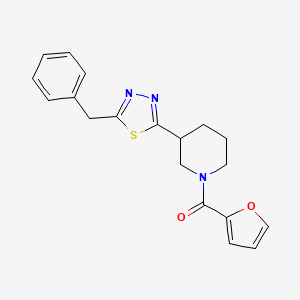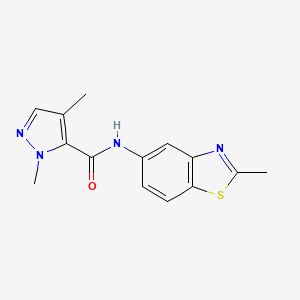
3-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine, commonly referred to as BFT, is a synthetic compound with a wide range of potential applications in scientific research. BFT is a heterocyclic compound that has a five-member ring containing two nitrogen atoms and one sulfur atom, and a four-member ring containing one nitrogen atom and one oxygen atom. BFT is a highly versatile compound due to its ability to form strong covalent bonds with a variety of other molecules.
科学的研究の応用
BFT has a wide range of potential applications in scientific research, including drug discovery and development, biochemistry, and organic chemistry. In drug discovery and development, BFT can be used as a starting material for the synthesis of novel compounds that could potentially be used as therapeutic agents. In biochemistry, BFT can be used as a reagent in the synthesis of peptides and proteins. In organic chemistry, BFT can be used as a reagent for the synthesis of organic compounds.
作用機序
BFT is a versatile compound due to its ability to form strong covalent bonds with a variety of other molecules. This allows BFT to act as a catalyst in many reactions, as well as to form strong complexes with other molecules. In drug discovery and development, BFT can be used to form strong covalent bonds with drug targets, allowing for the development of novel drugs and therapeutics.
Biochemical and Physiological Effects
BFT has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, BFT has been shown to inhibit the growth of certain bacteria, fungi, and viruses. In animal studies, BFT has been shown to have anti-inflammatory, anti-tumor, and anti-cancer effects. In addition, BFT has been shown to reduce the risk of cardiovascular disease and stroke.
実験室実験の利点と制限
The main advantages of using BFT in laboratory experiments are its versatility and its ability to form strong covalent bonds with a variety of other molecules. This allows for the development of novel drugs and therapeutics, as well as for the synthesis of organic compounds. The main limitation of using BFT in laboratory experiments is its toxicity. BFT is a highly toxic compound and should be handled with caution.
将来の方向性
There are a variety of potential future directions for the use of BFT in scientific research. These include further research into the biochemical and physiological effects of BFT, as well as its potential applications in drug discovery and development. In addition, further research into the synthesis of BFT and its potential uses as a reagent in organic synthesis could lead to the development of novel compounds and drugs. Finally, further research into the mechanism of action of BFT could lead to the development of novel therapeutic agents.
合成法
BFT can be synthesized using a variety of methods, but the most commonly used is the Ullmann reaction. This reaction involves the coupling of two aryl halides with a copper-based catalyst. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at temperatures ranging from 80-120 °C and takes approximately 3-4 hours to complete.
特性
IUPAC Name |
[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-19(16-9-5-11-24-16)22-10-4-8-15(13-22)18-21-20-17(25-18)12-14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQPPUFZKOAKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NN=C(S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Benzyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine](/img/structure/B6581117.png)
![1-cyclohexyl-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6581119.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6581125.png)

![3-(2-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581129.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6581134.png)
![2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6581141.png)
![N-(2,5-dichlorophenyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581151.png)
![N-(3,3-diphenylpropyl)-2-[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6581157.png)
![2-(2,4-dichlorophenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)propan-1-one](/img/structure/B6581165.png)
![1-(4-chlorobenzoyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B6581169.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B6581176.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B6581188.png)
